3-(Trifluoromethyl)benzenepropanal
CAS No.: 21172-41-8
Cat. No.: VC20793269
Molecular Formula: C10H9F3O
Molecular Weight: 202.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 21172-41-8 |
---|---|
Molecular Formula | C10H9F3O |
Molecular Weight | 202.17 g/mol |
IUPAC Name | 3-[3-(trifluoromethyl)phenyl]propanal |
Standard InChI | InChI=1S/C10H9F3O/c11-10(12,13)9-5-1-3-8(7-9)4-2-6-14/h1,3,5-7H,2,4H2 |
Standard InChI Key | APCCHYPQHODSBD-UHFFFAOYSA-N |
SMILES | C1=CC(=CC(=C1)C(F)(F)F)CCC=O |
Canonical SMILES | C1=CC(=CC(=C1)C(F)(F)F)CCC=O |
Introduction
Physical and Chemical Properties
3-(Trifluoromethyl)benzenepropanal exhibits distinctive physicochemical properties that are critical for understanding its behavior in various chemical environments and applications. Table 1 summarizes the key physical and chemical properties of this compound.
Table 1: Physical and Chemical Properties of 3-(Trifluoromethyl)benzenepropanal
Property | Value |
---|---|
CAS Number | 21172-41-8 |
Molecular Formula | C₁₀H₉F₃O |
Molecular Weight | 202.173 g/mol |
Exact Mass | 202.060547 |
Density | 1.2±0.1 g/cm³ |
Boiling Point | 207.4±35.0 °C at 760 mmHg |
Flash Point | 93.1±17.4 °C |
Vapor Pressure | 0.2±0.4 mmHg at 25°C |
LogP | 2.61 |
Index of Refraction | 1.450 |
Polar Surface Area (PSA) | 17.07000 |
Hazard Code | Xi (Irritant) |
HS Code | 2913000090 |
The compound's moderate LogP value of 2.61 indicates a balance between hydrophilic and lipophilic properties, suggesting reasonable membrane permeability while maintaining some water solubility . The presence of the trifluoromethyl group contributes to the compound's lipophilicity and metabolic stability. The relatively low polar surface area (PSA) of 17.07 suggests good potential for membrane penetration, which could be relevant for pharmaceutical applications.
Synthesis and Preparation Methods
The synthesis of 3-(Trifluoromethyl)benzenepropanal can be achieved through several synthetic routes, depending on the starting materials and desired purity. One of the common approaches involves the functionalization of 3-(trifluoromethyl)benzene derivatives.
Oxidation of 3-(Trifluoromethyl)phenylpropanol
One potential synthetic route is through the controlled oxidation of the corresponding primary alcohol, 3-(3-trifluoromethyl)phenylpropanol, using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane. This method provides a selective conversion to the aldehyde without further oxidation to the carboxylic acid.
Reduction of 3-(Trifluoromethyl)phenylpropionic Acid
Another approach involves the partial reduction of the corresponding carboxylic acid using reducing agents like lithium aluminum hydride (LiAlH₄) followed by careful oxidation of the resulting alcohol.
Applications and Uses
3-(Trifluoromethyl)benzenepropanal has diverse applications in chemical research and pharmaceutical development, attributed to its unique structural features and reactivity profile.
Pharmaceutical Intermediates
The compound has been identified as "Cinacalcet Impurity 54," suggesting its relevance in the synthesis and quality control of Cinacalcet, a calcimimetic drug used to treat secondary hyperparathyroidism in patients with chronic kidney disease and parathyroid carcinoma . As an impurity profile marker, it helps ensure the quality and safety of pharmaceutical products.
Organic Synthesis
The aldehyde functional group of 3-(Trifluoromethyl)benzenepropanal makes it a versatile building block for further synthetic transformations. It can participate in:
-
Aldol condensations
-
Wittig reactions
-
Reductive amination reactions
-
Grignard reactions
These reactions can lead to more complex structures containing the 3-(trifluoromethyl)phenyl moiety, which is a privileged structure in medicinal chemistry due to its unique electronic properties and metabolic stability.
Research and Development
Research involving 3-(Trifluoromethyl)benzenepropanal spans multiple areas, particularly in pharmaceutical development and organic methodology.
Pharmaceutical Research
The compound has appeared in several scientific publications and patents related to drug development. For example, it has been referenced in work by Uto et al. in the context of bioorganic and medicinal chemistry research . The specific focus of this research included the development of novel therapeutic agents, utilizing the compound's unique structural properties.
Structure-Activity Relationship Studies
The presence of a trifluoromethyl group on aromatic rings is known to enhance binding affinity to target proteins, increase metabolic stability, and improve membrane permeability of drug candidates. These properties make 3-(Trifluoromethyl)benzenepropanal and its derivatives attractive candidates for structure-activity relationship studies in drug discovery programs.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume